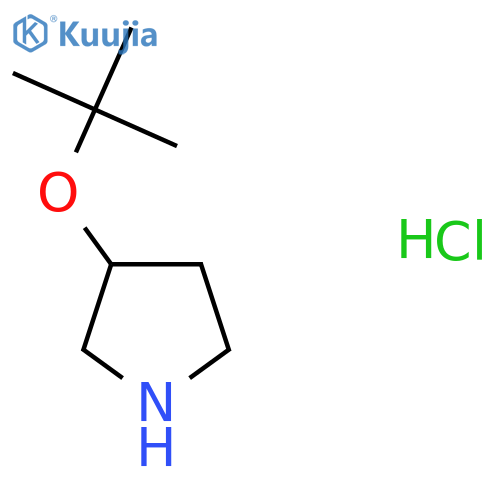Cas no 2197481-93-7 (3-(Tert-butoxy)pyrrolidine hydrochloride)

2197481-93-7 structure
商品名:3-(Tert-butoxy)pyrrolidine hydrochloride
CAS番号:2197481-93-7
MF:C8H18ClNO
メガワット:179.687621593475
CID:5042128
3-(Tert-butoxy)pyrrolidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(tert-butoxy)pyrrolidine hydrochloride
- 3-[(2-methylpropan-2-yl)oxy]pyrrolidine;hydrochloride
- 3-(Tert-butoxy)pyrrolidine hydrochloride
-
- インチ: 1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H
- InChIKey: FZIWSCKEDNWENP-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C(C)(C)C)C1CNCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 106
- トポロジー分子極性表面積: 21.3
3-(Tert-butoxy)pyrrolidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F8883-9695-0.25g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 0.25g |
$834.0 | 2023-09-05 | |
| Life Chemicals | F8883-9695-10g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 10g |
$3900.0 | 2023-09-05 | |
| TRC | T221561-500mg |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
| Life Chemicals | F8883-9695-5g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 5g |
$2775.0 | 2023-09-05 | |
| Life Chemicals | F8883-9695-0.5g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 0.5g |
$878.0 | 2023-09-05 | |
| Life Chemicals | F8883-9695-1g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 1g |
$925.0 | 2023-09-05 | |
| TRC | T221561-100mg |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Life Chemicals | F8883-9695-2.5g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 2.5g |
$1850.0 | 2023-09-05 | |
| TRC | T221561-1g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 1g |
$ 570.00 | 2022-06-03 |
3-(Tert-butoxy)pyrrolidine hydrochloride 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
2197481-93-7 (3-(Tert-butoxy)pyrrolidine hydrochloride) 関連製品
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
